molecular formula C10H8N2O B13036178 N-(2-(2-Cyanovinyl)phenyl)formamide

N-(2-(2-Cyanovinyl)phenyl)formamide

Cat. No.: B13036178
M. Wt: 172.18 g/mol
InChI Key: GGTDGERKUMTDLV-HWKANZROSA-N
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Description

N-(2-(2-Cyanovinyl)phenyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a cyanovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Cyanovinyl)phenyl)formamide can be achieved through several methods. One common approach involves the N-formylation of aromatic amines using formic acid or its derivatives. For instance, the reaction of 2-(2-cyanovinyl)aniline with formic acid under mild conditions can yield this compound . Another method involves the use of sulfonated rice husk ash as a catalyst to promote the N-formylation of aromatic amines .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow processes. These processes allow for the efficient and scalable synthesis of formamides by reacting amines with carbon dioxide in the presence of a silane reductant . This method offers advantages such as mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Cyanovinyl)phenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles, while reduction can produce amines.

Scientific Research Applications

N-(2-(2-Cyanovinyl)phenyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-Cyanovinyl)phenyl)formamide involves its interaction with specific molecular targets. The formamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Formamide: A simpler analog with a single formamide group.

    N-Phenylformamide: Similar structure but lacks the cyanovinyl substitution.

    N,N-Diphenylformamide: Contains two phenyl groups attached to the formamide nitrogen.

Uniqueness

N-(2-(2-Cyanovinyl)phenyl)formamide is unique due to the presence of the cyanovinyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its ability to interact with specific molecular targets, making it valuable for various applications .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

N-[2-[(E)-2-cyanoethenyl]phenyl]formamide

InChI

InChI=1S/C10H8N2O/c11-7-3-5-9-4-1-2-6-10(9)12-8-13/h1-6,8H,(H,12,13)/b5-3+

InChI Key

GGTDGERKUMTDLV-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C#N)NC=O

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)NC=O

Origin of Product

United States

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